An In-depth Technical Guide to 5-Bromo-2-methoxyphenol: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromo-2-methoxyphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of 5-Bromo-2-methoxyphenol. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the direct renin inhibitor, Aliskiren.
Chemical Structure and Identifiers
5-Bromo-2-methoxyphenol is a substituted phenol (B47542) with a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the benzene (B151609) ring.
| Identifier | Value |
| IUPAC Name | 5-bromo-2-methoxyphenol[1] |
| CAS Number | 37942-01-1[1] |
| Molecular Formula | C₇H₇BrO₂[1] |
| SMILES | COC1=C(C=C(C=C1)Br)O[1] |
| InChI | InChI=1S/C7H7BrO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3[1] |
| InChIKey | OLSJHVZRUFFIPL-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-methoxyphenol is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 203.03 g/mol | [1] |
| Appearance | White to off-white or very pale yellow crystalline powder | [2] |
| Melting Point | 64-70 °C | |
| Boiling Point | 259.7 °C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Flash Point | 110.9 ± 21.8 °C | [2] |
| LogP | 2.60 | [2] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |
Spectroscopic Data
The structural characterization of 5-Bromo-2-methoxyphenol is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.1 | s | 1H | Aromatic CH |
| 6.95 | d | 1H | Aromatic CH |
| 6.7 | d | 1H | Aromatic CH |
| 5.15 | s | 1H | OH |
| 3.9 | s | 3H | OCH₃ |
¹³C NMR Spectroscopy
Below are typical chemical shift ranges for the carbon atoms in 5-Bromo-2-methoxyphenol, based on general principles and data for similar structures.
| Carbon Atom | Approximate Chemical Shift (δ) ppm |
| C-Br | 110-120 |
| C-OH | 145-155 |
| C-OCH₃ | 140-150 |
| Aromatic CH | 110-130 |
| OCH₃ | 55-65 |
FT-IR Spectroscopy
The infrared spectrum of 5-Bromo-2-methoxyphenol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Description |
| 3550 - 3200 | O-H stretch | Broad, strong absorption indicating the phenolic hydroxyl group. |
| 3100 - 3000 | C-H stretch (aromatic) | Medium absorption for the C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium absorption for the methoxy group's C-H bonds. |
| 1600 - 1400 | C=C stretch (aromatic) | Multiple medium to strong bands characteristic of the benzene ring. |
| 1300 - 1000 | C-O stretch | Strong absorptions for the aryl-O and alkyl-O bonds. |
| ~800 | C-Br stretch | Typically found in the fingerprint region. |
Mass Spectrometry
The mass spectrum of 5-Bromo-2-methoxyphenol shows a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 202 and 204.
| m/z | Proposed Fragment |
| 202/204 | [M]⁺ (Molecular ion) |
| 187/189 | [M - CH₃]⁺ |
| 159/161 | [M - CH₃ - CO]⁺ |
Experimental Protocols
Synthesis of 5-Bromo-2-methoxyphenol from Guaiacol (B22219)
This protocol describes a common method for the synthesis of 5-Bromo-2-methoxyphenol starting from guaiacol (2-methoxyphenol).
Methodology:
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Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of guaiacol is first protected to prevent side reactions during bromination. A common method is acetylation using acetic anhydride.
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Bromination: The protected guaiacol is then brominated. A selective method for introducing bromine at the desired position is the use of N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724).
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Deprotection: The protecting group is subsequently removed to yield 5-Bromo-2-methoxyphenol. This is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide.
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Workup and Purification: The reaction mixture is worked up by acidification to protonate the phenoxide, followed by extraction with an organic solvent like dichloromethane. The crude product can be purified by techniques such as recrystallization or column chromatography.
Logical Relationship: Role in Aliskiren Synthesis
5-Bromo-2-methoxyphenol is a key building block in the multi-step synthesis of Aliskiren, a potent antihypertensive drug. The following diagram illustrates the logical flow from this starting material to a key intermediate in the Aliskiren synthesis pathway.
Caption: Synthetic utility of 5-Bromo-2-methoxyphenol.
Safety and Handling
5-Bromo-2-methoxyphenol is classified as a hazardous substance.[1] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements:
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Harmful if swallowed.[1]
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Causes skin irritation.[1]
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Causes serious eye irritation.[1]
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May cause respiratory irritation.[1]
Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
In case of exposure, follow standard first-aid procedures and seek medical attention. For disposal, adhere to local, state, and federal regulations for hazardous chemical waste.
